(4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone
is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling point, density, solubility, and acidity. For this compound, the predicted boiling point is 799.1±60.0 °C and the predicted density is 1.40±0.1 g/cm3 .
Scientific Research Applications
Molecular Interactions and Pharmacophore Modeling
Research on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has focused on their interactions with cannabinoid receptors, offering insights into the conformational preferences and pharmacophore modeling for CB1 receptor ligands. This research contributes to understanding the structural requirements for receptor binding and activity, which could inform the design of compounds with specific pharmacological properties (Shim et al., 2002).
Structural and Theoretical Studies
Investigations into compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have elucidated their crystal structures, showcasing intermolecular interactions and the stability of these structures under various conditions. These studies, employing techniques such as X-ray diffraction and density functional theory (DFT), provide a foundation for understanding the structural characteristics that influence the properties and reactivity of related compounds (Karthik et al., 2021).
Synthesis and Antimicrobial Activity
Research on pyrazoline derivatives, including those with a structure resembling (4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone, has explored their synthesis and potential antimicrobial activity. These studies provide insights into synthetic strategies and the biological activities of such compounds, informing future research on their possible applications in medicinal chemistry (Mumtaz et al., 2015).
Corrosion Inhibition
Another aspect of research has been the evaluation of pyrazole derivatives as corrosion inhibitors for metals in aggressive environments. Such studies highlight the potential application of structurally related compounds in protecting materials, extending their application beyond pharmacology into materials science (Yadav et al., 2015).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Given the lack of specific target identification and mechanistic understanding, it is challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Therefore, its bioavailability, distribution, metabolism, and excretion profiles remain unknown .
Result of Action
Without specific knowledge of its target and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone. Without specific experimental data, it is challenging to provide a detailed discussion on this topic .
properties
IUPAC Name |
[4-(phenylmethoxymethyl)piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(22-15-21(24-25-22)20-9-5-2-6-10-20)26-13-11-19(12-14-26)17-28-16-18-7-3-1-4-8-18/h1-10,15,19H,11-14,16-17H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIYAYCLGOPXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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